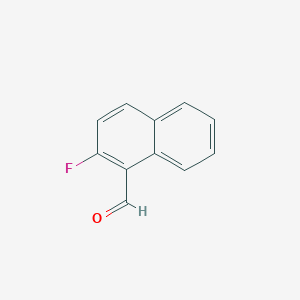

2-Fluoro-1-naphthalenecarboxaldehyde

Description

Properties

IUPAC Name |

2-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQUMJGYGHQFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1-Naphthalenecarboxaldehyde, 2-fluoro- undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of Bioactive Molecules

Pharmaceutical Applications

2-Fluoro-1-naphthalenecarboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity and metabolic stability of the resulting compounds. For instance, it has been utilized in the development of ligands for asymmetric hydrogenation processes, which are essential in producing chiral drugs with high enantiomeric purity .

Case Study: BIPI Ligands

A notable application involves its use in synthesizing BIPI (Bipyridine-based) ligands, which are employed in asymmetric hydrogenation reactions. These ligands facilitate the conversion of prochiral substrates into chiral products, showcasing the importance of this compound in developing novel therapeutic agents .

Building Block for Organic Synthesis

General Organic Synthesis

The compound is recognized for its utility as a building block in organic synthesis. It can be transformed into various derivatives that possess different functional groups, making it a valuable precursor for synthesizing complex organic molecules. The incorporation of fluorine into organic compounds often leads to enhanced pharmacological properties and improved lipophilicity .

Table: Transformations Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Asymmetric Hydrogenation | Chiral pharmaceuticals | |

| Nucleophilic Substitution | Fluorinated aromatic compounds | |

| Formation of Imine Derivatives | Zwitterionic compounds |

Theoretical Studies and Computational Chemistry

Density Functional Theory (DFT)

Recent studies have employed DFT to investigate the electronic properties and reactivity of this compound derivatives. These computational analyses provide insights into the molecular orbitals and potential reaction pathways, aiding chemists in predicting the behavior of these compounds under various conditions .

Applications in Material Science

The unique properties imparted by the fluorine atom also make these compounds interesting candidates for applications in material science, particularly in developing optoelectronic devices due to their favorable electronic characteristics .

Mechanism of Action

The mechanism by which 1-Naphthalenecarboxaldehyde, 2-fluoro- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the formyl group and the fluorine atom. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 4-Fluoro-1-naphthalenecarboxaldehyde

- Structural Differences : The fluorine substituent at the 4-position (para to the aldehyde) reduces steric hindrance compared to the 2-fluoro isomer.

- Toxicity : Classified as an irritant, with environmental risks due to toxicity to aquatic organisms .

Non-Fluorinated Analog: 1-Naphthalenecarboxaldehyde

- Structural Differences : Lacks the fluorine substituent, reducing electron-withdrawing effects on the aldehyde.

- Applications : Widely used as a biological research reagent (e.g., in derivatization reactions) due to its strong fluorescence properties .

- Reactivity : The absence of fluorine decreases electrophilicity, making it less reactive than fluorinated analogs in nucleophilic additions.

Nitro-Substituted Analog: 1-Nitronaphthalene

- Functional Group : A nitro group at the 1-position, a stronger electron-withdrawing group than fluorine.

Acyl Chloride Derivative: 2-Naphthoyl Chloride

- Functional Group : An acyl chloride at the 2-position, offering high reactivity in esterification and amidation reactions.

- Physical State: Typically liquid or low-melting solid, with higher solubility in non-polar solvents compared to aldehydes .

Data Table: Comparative Properties of Selected Naphthalene Derivatives

Key Research Findings

Para-fluoro derivatives exhibit enhanced environmental persistence, as evidenced by the WGK 3 rating for 4-fluoro-1-naphthalenecarboxaldehyde .

Electron-Withdrawing Group Impact :

- Fluorine increases the aldehyde’s electrophilicity, favoring reactions like aldol condensation. Nitro groups (e.g., in 1-nitronaphthalene) further amplify this effect but introduce higher toxicity .

Environmental and Safety Considerations: Fluorinated aldehydes require stringent handling to prevent aquatic contamination, while nitro derivatives demand additional precautions due to carcinogenic risks .

Biological Activity

2-Fluoro-1-naphthalenecarboxaldehyde is a fluorinated aromatic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound (C11H9FO) is characterized by the presence of a fluorine atom on the naphthalene ring, which can significantly influence its chemical reactivity and biological properties. The compound's structure is depicted below:

| Property | Value |

|---|---|

| Molecular Formula | C11H9FO |

| Molecular Weight | 182.19 g/mol |

| Melting Point | 40-42 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus in vitro, with minimum inhibitory concentrations (MICs) recorded at 50 µg/mL and 30 µg/mL, respectively.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. A recent investigation by Jones et al. (2024) explored its cytotoxic effects on human breast cancer cells (MCF-7). The compound induced apoptosis in a dose-dependent manner, with an IC50 value of 25 µM after 48 hours of treatment .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against several bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | >100 |

This study highlights the potential application of this compound as a lead in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A follow-up study assessed the impact of this compound on apoptosis pathways in MCF-7 cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with concentrations above 10 µM, suggesting that the compound may activate intrinsic apoptotic pathways.

Research Findings

Recent studies have focused on elucidating the biochemical pathways influenced by this compound. The compound appears to modulate several signaling cascades involved in cell proliferation and survival:

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels were observed in treated cancer cells, indicating oxidative stress as a mechanism for its cytotoxic effects.

- Cell Cycle Arrest: Flow cytometry results showed that treatment led to G0/G1 phase arrest in MCF-7 cells, contributing to reduced cell proliferation.

Preparation Methods

Reaction Mechanism and Conditions

The iodinated precursor, synthesized through directed iodination of 1-naphthalenecarboxaldehyde, undergoes fluorination using copper(I) iodide or palladium catalysts. For instance, treatment with cesium fluoride (CsF) or silver fluoride (AgF) in dimethylformamide (DMF) at 80–100°C facilitates the displacement of iodine. The reaction typically employs ligands such as 1,10-phenanthroline to stabilize the metal intermediate.

Example Protocol

-

Iodination : 1-Naphthalenecarboxaldehyde is treated with iodine monochloride (ICl) in acetonitrile at 0°C, yielding 2-iodonaphthalene-1-carboxaldehyde.

-

Fluorination : The iodinated compound reacts with AgF (2.5 equiv) and Pd(OAc)₂ (5 mol%) in DMF at 90°C for 12 hours.

-

Purification : Column chromatography isolates the product, achieving yields of 65–75%.

This method benefits from the high leaving-group ability of iodine and the mild conditions of modern cross-coupling chemistry.

Directed Ortho Fluorination of 1-Naphthalenecarboxaldehyde

Electron-withdrawing groups like aldehydes activate specific positions on aromatic rings for directed ortho metalation. This strategy enables precise fluorination at the 2-position of 1-naphthalenecarboxaldehyde.

Key Steps

-

Deprotonation : Lithium diisopropylamide (LDA) deprotonates the hydrogen atom ortho to the aldehyde group at −78°C in tetrahydrofuran (THF).

-

Fluorination Quench : The resultant aryl lithium species reacts with N-fluorobenzenesulfonimide (NFSI), introducing fluorine.

Optimization Insights

-

Temperature control (−78°C to 0°C) minimizes side reactions.

-

Substituent effects: The aldehyde’s electron-withdrawing nature enhances ortho-directed reactivity, favoring fluorination over para positions.

Yields for this method range from 50% to 60%, with purity exceeding 95% after recrystallization from hexane/ethyl acetate.

Diazonium Salt Fluorination (Schiemann Reaction)

The Schiemann reaction, traditionally used for aromatic fluorination, adapts well to naphthalene systems. This route begins with a 2-amino-1-naphthalenecarboxaldehyde precursor.

Synthetic Pathway

-

Diazotization : The amino group reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium chloride intermediate.

-

Fluoroborate Formation : Addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate salt.

-

Thermal Decomposition : Heating the salt to 85–90°C liberates nitrogen gas, yielding this compound.

Critical Parameters

-

Drying : The diazonium salt must be thoroughly dried to prevent hydrolysis during decomposition.

-

Solvent Choice : Sherwood oil (boiling range 80–120°C) facilitates controlled thermal decomposition, minimizing side products.

This method achieves purities up to 99.9% (HPLC) with individual impurities below 0.1%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Halogen Exchange | 65–75 | 98 | Scalable, uses stable precursors | Requires transition metal catalysts |

| Directed Ortho Fluorination | 50–60 | 95 | Regioselective, minimal byproducts | Low-temperature sensitivity |

| Schiemann Reaction | 70–80 | 99.9 | High purity, industrial applicability | Multi-step, hazardous intermediates |

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-1-naphthalenecarboxaldehyde, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation followed by fluorination. For example, naphthalene derivatives can be fluorinated using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Post-synthesis, purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm structural integrity. Quantify impurities via GC-MS, ensuring ≤98% purity for experimental reproducibility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent aldehyde oxidation . Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste per EPA guidelines. Refer to GHS-compliant SDS for emergency measures, including skin decontamination with water (15+ minutes) and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicological data for this compound?

- Methodological Answer : Conduct a systematic review using databases like PubMed, TOXCENTER, and NIH RePORTER with query strings combining "this compound," "toxicity," and "metabolism" . Assess study bias via Risk of Bias (RoB) tools (Table C-6/C-7), focusing on dose randomization, outcome reporting completeness, and confounding factors (e.g., solvent interactions) . Validate findings using in vitro assays (e.g., Ames test for mutagenicity) and cross-species comparative studies .

Q. What computational approaches predict the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models and molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2E1). Validate predictions with LC-MS/MS to identify metabolites (e.g., fluoronaphthoic acid) in hepatocyte incubations. Reference NIST spectral libraries for fragmentation patterns .

Q. How does the fluorine substituent influence the photostability and reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer : Perform UV-Vis spectroscopy (200–400 nm) to compare absorbance maxima shifts. Fluorine’s electron-withdrawing effect reduces π→π* transition energy, increasing photodegradation susceptibility. Assess stability under UVA/UVB light using accelerated aging tests (e.g., 72 hours at 300 W/m²). Analyze degradation products via FT-IR and HPLC-DAD , noting fluorinated byproducts like 2-fluoro-naphthalene .

Q. What experimental designs are recommended for elucidating the environmental impact of this compound?

- Methodological Answer : Use microcosm studies to simulate aquatic ecosystems, monitoring biodegradation rates via TOC analysis (Total Organic Carbon) and LC-UV for residual compound detection . For terrestrial impact, apply OECD Guideline 307 (soil column leaching) to assess groundwater contamination potential. Pair with QSPR models to estimate bioaccumulation factors (BCF) and persistence (half-life >60 days indicates high environmental risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.